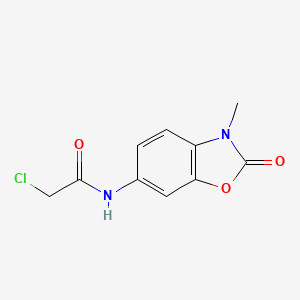

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

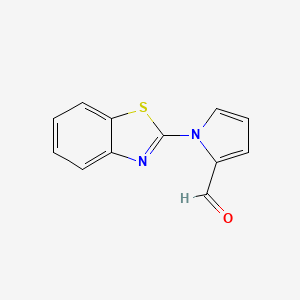

The synthesis of heterocyclic compounds, particularly those containing a benzoxazole moiety, is of significant interest due to their pharmacological potential. The compound 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, while not directly mentioned, is structurally related to the compounds discussed in the provided papers. In the first paper, the synthesis of thiazolo[3,2-a]pyrimidinone derivatives is achieved using N-aryl-2-chloroacetamides as key intermediates. These building blocks, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, are formed with acceptable yields and confirmed by analytical and spectral studies, as well as single crystal X-ray data . Similarly, the second paper describes the synthesis of novel acetamide derivatives with antibacterial properties, starting from 2-aminobenzothiazole and proceeding through a sequence of reactions involving chloroacetylchloride and hydrazine hydrate . These methods highlight the versatility of chloroacetamide derivatives in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques. In the first paper, the structure of the thiazolo[3,2-a]pyrimidinone products was established using single crystal X-ray data . This technique provides a definitive confirmation of the molecular geometry and arrangement of atoms within the crystal lattice. The third paper, while focusing on a different compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, also emphasizes the importance of structural elucidation using NMR, IR spectroscopy, and mass spectrometry . These methods are crucial for confirming the identity and purity of synthesized compounds, including those with a benzoxazole core.

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is highlighted by their role as electrophilic building blocks in the formation of more complex structures. The first paper demonstrates the use of N-aryl-2-chloroacetamides in ring annulation reactions to form thiazolo[3,2-a]pyrimidinones . The second paper showcases the reactivity of a chloroacetamide derivative in a sequence of reactions leading to the formation of antibacterial agents . These reactions typically involve nucleophilic substitution and condensation steps, which are common in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. The solubility, melting points, and stability of these compounds are often determined by their functional groups and molecular structure. For instance, the presence of chloro and acetamide groups can influence the compound's reactivity and interaction with solvents, which is crucial for their application in chemical synthesis and pharmaceutical development. The papers suggest that the synthesized compounds have been characterized by elemental analyses and various spectroscopic techniques, which are essential for understanding their properties .

科学的研究の応用

Anticancer Activity

The compound has shown potential in anticancer research. In particular, a derivative, 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Bioactive Properties and Potential in Solar Cells

The compound's bioactive properties have been explored through spectroscopic and quantum mechanical studies. It's also been suggested that derivatives could serve as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Moreover, the non-linear optical (NLO) activity of the compounds indicates potential applications in various technologies (Mary et al., 2020).

Antimicrobial Applications

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives of the compound have been synthesized and tested for antimicrobial activities against pathogenic bacteria and Candida species. These derivatives were more effective against fungi than bacteria, highlighting their potential in antimicrobial treatments (Mokhtari & Pourabdollah, 2013).

Anti-inflammatory Activity

Derivatives of the compound, specifically N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and shown to possess significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Synthesis of Arylidene Compounds

The compound was used in the synthesis of a new series of arylidene compounds from 2-iminothiazolidine-4-one, indicating its utility in complex organic synthesis processes (Azeez & Abdullah, 2019).

特性

IUPAC Name |

2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-13-7-3-2-6(12-9(14)5-11)4-8(7)16-10(13)15/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGWSYYOWYICSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324702 |

Source

|

| Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

842971-30-6 |

Source

|

| Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)